

Optimizing ONO-TR-772 concentration for patch-clamp recordings

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Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

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Technical Support Center: ONO-TR-772

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of **ONO-TR-772** in patch-clamp recordings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **ONO-TR-772** and what is its primary mechanism of action?

ONO-TR-772 is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).^{[1][2][3]} These channels are members of the TREK subfamily of K2P channels and contribute to background "leak" potassium currents in various cell types, playing a crucial role in setting the resting membrane potential.^[2] By inhibiting TREK-1 and TREK-2, **ONO-TR-772** reduces the outward potassium current, leading to membrane depolarization.

Q2: What are the reported IC50 values for **ONO-TR-772**?

The half-maximal inhibitory concentration (IC50) of **ONO-TR-772** has been determined using manual patch-clamp electrophysiology:

Target	Species	IC50
TREK-1	Human	15 nM[1]
TREK-1	Mouse	67 nM[1]

Q3: How selective is **ONO-TR-772**?

ONO-TR-772 displays high selectivity for TREK-1 and TREK-2 over other K2P channels. In profiling assays, it was found to be over 67-fold selective for TREK-1/2 against other K2P channels such as TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, and TRAAK.[1]

Q4: Are there any known off-target effects of **ONO-TR-772**?

At concentrations significantly higher than its IC50 for TREK-1/2, **ONO-TR-772** can exhibit off-target activity. At a concentration of 10 μ M, some inhibition of other ion channels has been observed.[1] Therefore, it is recommended to use the lowest effective concentration to minimize the risk of off-target effects.

Q5: What is the recommended storage for **ONO-TR-772** stock solutions?

For long-term storage, it is recommended to store stock solutions of **ONO-TR-772** at -80°C, which should maintain stability for up to 6 months.[4] For shorter-term storage, -20°C is suitable for up to one month.[4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Problem 1: No observable effect of **ONO-TR-772** on the recorded currents.

- Possible Cause 1: Incorrect Concentration.
 - Solution: Verify the final concentration of **ONO-TR-772** in your recording chamber. It is recommended to start with a concentration around the IC50 value (e.g., 15-100 nM) and then perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
- Possible Cause 2: Low Expression of TREK-1/TREK-2 Channels.

- Solution: Confirm the expression of TREK-1 and/or TREK-2 in your cells of interest using techniques such as RT-qPCR or Western blotting. If expression is low, consider using a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the channel of interest.
- Possible Cause 3: Compound Adsorption.
 - Solution: **ONO-TR-772** may adsorb to the tubing of your perfusion system. To minimize this, use a low-adsorption tubing material and ensure a rapid perfusion rate. It is also good practice to freshly prepare the final diluted solution before each experiment.
- Possible Cause 4: Degraded Compound.
 - Solution: Ensure that the stock solution of **ONO-TR-772** has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

Problem 2: Rundown of the potassium current during the experiment.

- Possible Cause 1: General Patch Instability.
 - Solution: Ensure a stable gigaohm seal and whole-cell configuration. Monitor access resistance throughout the experiment and discard recordings with significant changes. General troubleshooting for patch-clamp stability can be found in various resources.
- Possible Cause 2: Channel Activity Modulation.
 - Solution: The activity of TREK channels can be modulated by intracellular factors. Ensure your intracellular solution contains appropriate concentrations of ATP and GTP to maintain cellular health.

Problem 3: Precipitation of **ONO-TR-772** in the recording solution.

- Possible Cause 1: Poor Solubility.
 - Solution: **ONO-TR-772** is a lipophilic compound. Ensure the final concentration of the vehicle (e.g., DMSO) in the aqueous recording solution is low (typically $\leq 0.1\%$) to prevent precipitation. Prepare fresh dilutions for each experiment and visually inspect the solution for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of ONO-TR-772 Stock and Working Solutions

- Stock Solution Preparation (10 mM):
 - Dissolve the appropriate amount of **ONO-TR-772** powder in 100% Dimethyl Sulfoxide (DMSO) to make a 10 mM stock solution.
 - Aliquot the stock solution into small volumes (e.g., 10 μ L) in low-adhesion microcentrifuge tubes.
 - Store the aliquots at -80°C for long-term storage.
- Working Solution Preparation:
 - On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
 - Perform serial dilutions in your extracellular (bath) solution to achieve the desired final concentrations.
 - Important: Ensure the final concentration of DMSO in the recording solution does not exceed 0.1% to avoid solvent effects on ion channel activity. For example, to make a 10 μ M working solution, add 1 μ L of the 10 mM stock to 999 μ L of extracellular solution.

Protocol 2: Whole-Cell Patch-Clamp Recording of TREK-1/TREK-2 Currents

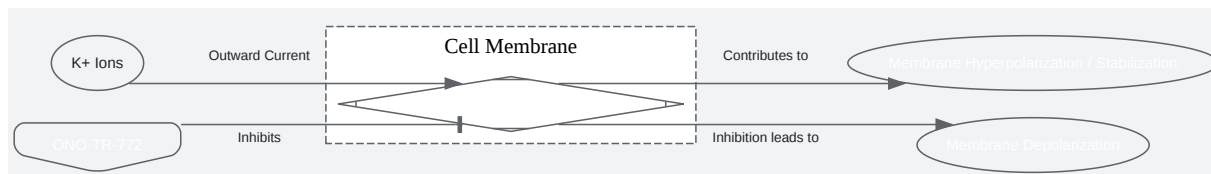
This protocol provides a general framework. Specific voltage protocols and solution compositions may need to be optimized for the cell type and recording conditions.

- Cell Preparation:
 - Culture cells expressing TREK-1 and/or TREK-2 channels on glass coverslips suitable for microscopy and patch-clamping.
- Solutions:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- Recording Procedure:
 - Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
 - Obtain a gigaohm seal (>1 GΩ) on a target cell.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -80 mV.
 - Apply a series of voltage steps or ramps to elicit TREK channel currents. A typical protocol could be a ramp from -100 mV to +60 mV over 500 ms.
 - Establish a stable baseline recording of the current in the control extracellular solution.
 - Perfuse the recording chamber with the extracellular solution containing the desired concentration of **ONO-TR-772**.
 - Record the current in the presence of the compound until a steady-state effect is observed.
 - To determine the concentration-response relationship, apply increasing concentrations of **ONO-TR-772**.

Visualizations

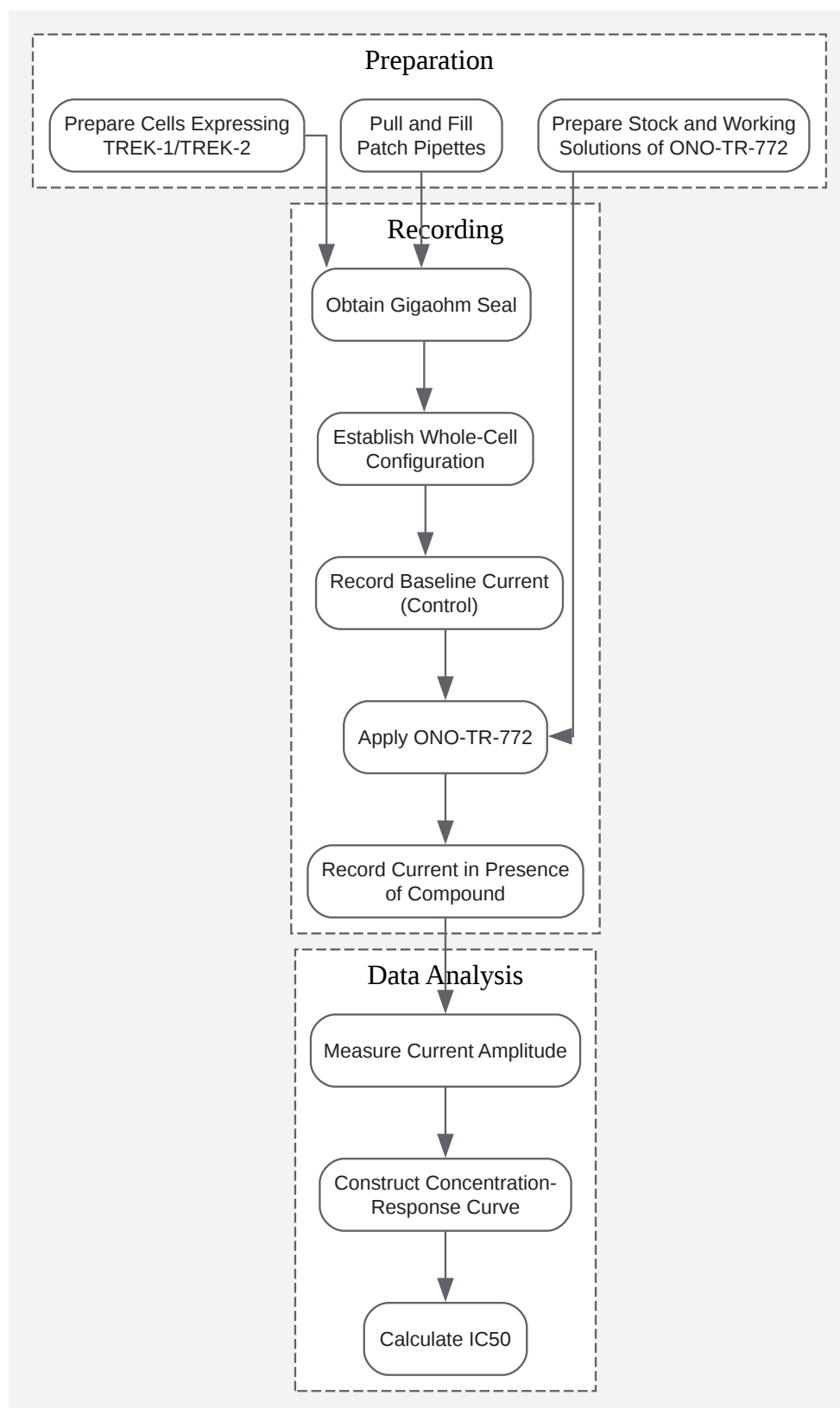
Signaling Pathway of TREK-1/TREK-2 Inhibition by ONO-TR-772



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Caption: Inhibition of TREK-1/TREK-2 channels by **ONO-TR-772**.

Experimental Workflow for ONO-TR-772 Patch-Clamp Analysis



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Caption: Workflow for patch-clamp analysis of **ONO-TR-772**.

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